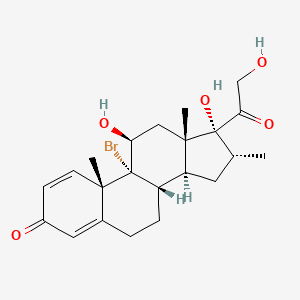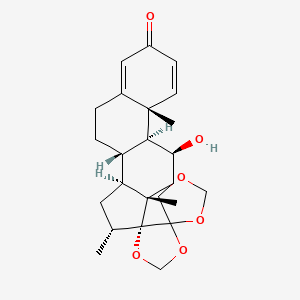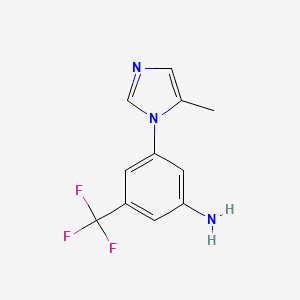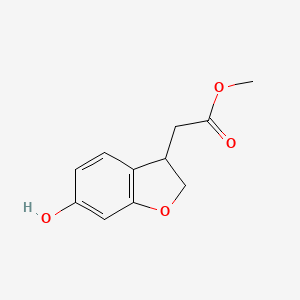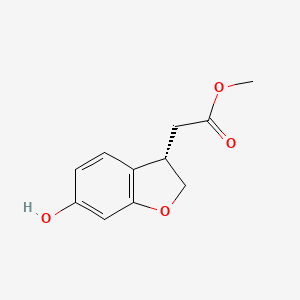
2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid, also known as Boc-tyrosine-OH, is a synthetic compound that has gained interest in scientific research due to its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Improved Selectivity in Removal of Protecting Groups 2-((tert-Butoxycarbonyl)amino)-2-(2-fluoro-4-hydroxyphenyl)acetic acid is often used in peptide synthesis, where protecting groups like tert-butyloxycarbonyl (Boc) are crucial. Bodanszky and Bodanszky (2009) highlighted that dilution of trifluoroacetic acid with phenols improves the selectivity in removing the Boc group while suppressing alkylation of amino acid side chains, crucial for intermediate deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).
Applications in Synthesis of Complex Compounds The compound has been involved in the synthesis of complex structures like 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester. Wang Yu-huan (2009) demonstrated its use in producing compounds with potential applications in medicinal chemistry and drug development (Wang Yu-huan, 2009).
Role in Protecting Group Strategies 3-nitro-2-pyridinesulfenyl (Npys) group has been introduced as a protecting group for amino and hydroxyl groups for peptide synthesis, showcasing the importance of protecting groups like tert-butyloxycarbonyl in the broader context of synthetic chemistry. This innovative approach allows for the selective removal of protecting groups without affecting others like Boc, demonstrating the intricate balance required in synthetic strategies (Matsueda & Walter, 2009).
Innovations in Organic Synthesis Daragics and Fügedi (2010) highlighted the (2-nitrophenyl)acetyl (NPAc) group for hydroxyl protection, showing the importance of such protecting groups in facilitating transformations in organic synthesis. This innovation speaks to the broader field of organic chemistry where protecting groups like tert-butyloxycarbonyl play a pivotal role in complex molecule construction (Daragics & Fügedi, 2010).
Propriétés
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(19)15-10(11(17)18)8-5-4-7(16)6-9(8)14/h4-6,10,16H,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZZOLAEZBCEPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)O)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

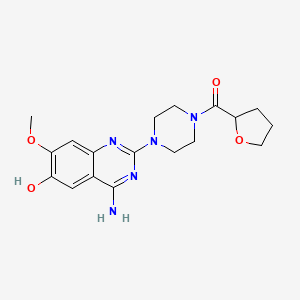
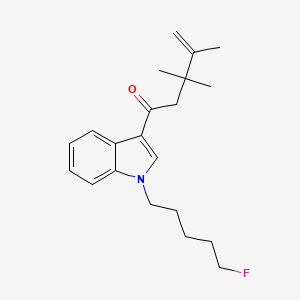
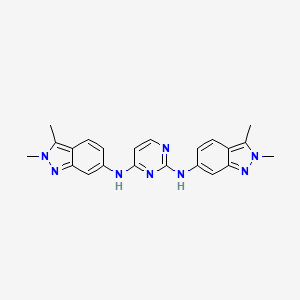
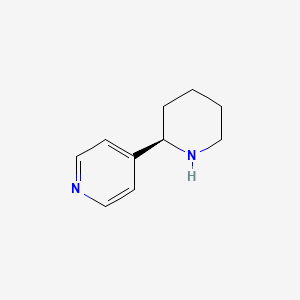
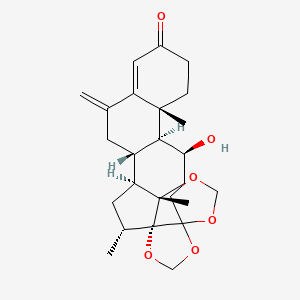

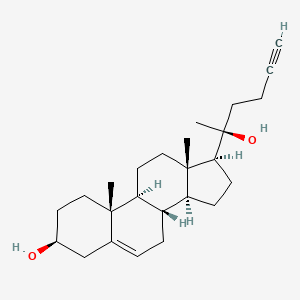
![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)
